(9H-Purin-6-ylamino)-acetic acid

Description

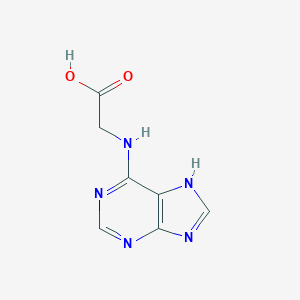

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c13-4(14)1-8-6-5-7(10-2-9-5)12-3-11-6/h2-3H,1H2,(H,13,14)(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDOCXUDXYMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361299 | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10082-93-6 | |

| Record name | 10082-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Purin-6-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Kinetin S Role in Cellular and Developmental Processes

Regulation of Cell Cycle Progression and Cell Division

Kinetin (B1673648), as a cytokinin, is fundamentally involved in the promotion of cell division, or cytokinesis, in both plant shoots and roots. wikipedia.org Its regulatory role extends to key transitions within the cell cycle, ensuring the orderly progression of cell proliferation. The molecular machinery of the cell cycle is driven by cyclin-dependent kinases (CDKs), whose activities are controlled by regulatory proteins called cyclins and other inhibitory molecules. qiagen.comnih.gov The transition between different phases of the cell cycle, such as from G1 to S phase or G2 to M phase, is tightly regulated by these protein complexes. nih.govkhanacademy.orgkhanacademy.org

In plants, cytokinins are essential for regulating the G1/S and G2/M transitions. plantcelltechnology.com Research in Arabidopsis has shown that cytokinin signaling can promote the nuclear localization of the transcription factor MYB3R4, which in turn activates the expression of genes required for mitosis. nih.govnih.govplantae.org In cultured Nicotiana plumbaginifolia cells, cytokinin deprivation leads to cell cycle arrest in the G2 phase. The addition of cytokinin was found to stimulate the activation of CDK by removing an inhibitory phosphate group, a crucial step for entry into mitosis. nih.gov This suggests that a primary function of cytokinin in cell cycle progression is the post-translational activation of key regulatory kinases. nih.gov

In human cells, kinetin has also been observed to influence cell proliferation. Studies on human skin fibroblasts have shown that kinetin can stimulate cell division, with optimal concentrations leading to a significant increase in cell number. nih.gov It is suggested that kinetin may act similarly to its function in plants by activating cyclin-dependent kinases, thereby stimulating cell proliferation. nih.gov

Mechanism of Cellular Differentiation Induction

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Kinetin has been shown to be a potent inducer of differentiation in various cell types, from human skin cells to muscle precursor cells and plant tissues.

Human Keratinocyte Differentiation Pathways

In the human epidermis, keratinocytes undergo a complex differentiation process to form the protective outer layer of the skin. Kinetin has been demonstrated to promote this differentiation process. Studies on normal human keratinocytes have shown that treatment with kinetin can lead to a significant inhibition of cell growth, which is attributed to the induction of differentiation. nih.gov

The progression of keratinocyte differentiation is marked by changes in the expression of specific proteins, including keratins and involucrin (B1238512). nih.govmdpi.com Research has shown that kinetin treatment can modulate the levels of these differentiation markers. For instance, in the presence of calcium, a known inducer of differentiation, kinetin was found to further increase the levels of keratin (B1170402) 10 (K10) and involucrin, while decreasing the level of keratin 14 (K14), a marker for less differentiated keratinocytes. nih.gov In another study using the HaCaT keratinocyte cell line, kinetin was shown to increase the mRNA expression of both involucrin and keratin 1 in a dose-dependent manner. nih.govnih.gov

Interactive Table: Effect of Kinetin on Human Keratinocyte Differentiation Markers

| Treatment | Change in K14 Level | Change in K10 Level | Change in Involucrin Level |

| Calcium (2 days) | -78% | +40% | +29% |

| Kinetin (40 µM) | No effect | +28% | +400% |

| Calcium + Kinetin (40 µM) | -23% | +55% | +200% |

Data sourced from studies on young human keratinocytes. nih.gov

Myoblast Differentiation Studies (e.g., C2C12 Cell Line)

Kinetin has also been identified as a potent stimulator of differentiation in myoblasts, which are the precursor cells of muscle fibers. In studies using the C2C12 myoblast cell line, kinetin was found to efficiently induce their differentiation into myotubes, the building blocks of muscle tissue. exlibrisgroup.comnih.gov This pro-myogenic effect was observed at micromolar concentrations in both nutrient-poor and nutrient-rich conditions. plos.orgnih.gov

The differentiation of myoblasts is a highly regulated process involving key myogenic regulatory factors such as MyoD and myogenin (Myog). Kinetin was shown to enhance the MyoD-dependent conversion of fibroblasts into myotubes, although it did not induce this conversion on its own, indicating it augments the activity of essential regulatory factors. exlibrisgroup.comnih.gov Furthermore, kinetin treatment led to a significant increase in myogenin transcript levels and the activity of muscle creatine kinase (MCK), both of which are markers of myoblast differentiation. plos.orgplos.org The proposed mechanisms for this pro-myogenic function include the alteration of intracellular calcium levels and an impact on reactive oxygen species (ROS) signaling. exlibrisgroup.comnih.gov

Interactive Table: Effect of Kinetin on C2C12 Myoblast Differentiation

| Kinetin Concentration | Fusion Index | MCK Activity | Myog Transcript Levels |

| 0.1 µM | Increased | Significantly Higher | Significantly Higher |

| 1 µM | Increased | Significantly Higher | Significantly Higher |

| 10 µM | Increased | Significantly Higher | Significantly Higher |

| 100 µM | Increased | Significantly Higher | Significantly Higher |

Comparison is relative to control cells grown in growth medium with DMSO. plos.orgnih.gov

Plant Cell Callus Formation and Organogenesis

In the realm of plant biology, the ability of kinetin to induce cell division and differentiation is fundamental to the process of plant tissue culture. clinisciences.comresearchgate.net When plant tissues are cultured on a nutrient medium, they can form a mass of undifferentiated cells called a callus. wikipedia.org The subsequent development of this callus into organized structures like roots and shoots, a process known as organogenesis, is largely controlled by the ratio of cytokinins (like kinetin) to another class of plant hormones, auxins. britannica.complantcelltechnology.com

When auxin and cytokinin are present in relatively equal levels, the callus cells continue to proliferate in an undifferentiated state. wikipedia.org However, a higher ratio of cytokinin to auxin promotes the formation of shoot buds, while a higher ratio of auxin to cytokinin induces root formation. wikipedia.orgbritannica.com This principle is a cornerstone of micropropagation and the regeneration of whole plants from tissue cultures. nih.govsigmaaldrich.comphytotechlab.com

Modulation of Cellular Senescence Pathways

Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and age-related diseases. mdpi.com Kinetin has demonstrated anti-aging effects, particularly in the context of plant tissues.

Delay of Senescence in Plant Tissues

One of the well-documented effects of cytokinins, including kinetin, is their ability to delay the process of senescence in plants, particularly in leaves. britannica.comnih.govmdpi.com Leaf senescence is characterized by the breakdown of chlorophyll, proteins, and nucleic acids, leading to the yellowing and eventual death of the leaf. britannica.comnih.gov

Application of kinetin to detached leaves can prevent this yellowing by stabilizing the protein and chlorophyll content and maintaining the structure of chloroplasts. britannica.com This phenomenon, known as the Richmond-Lang effect, involves the mobilization of nutrients to the treated area. slideshare.net Studies on wheat leaves have shown that treatment with kinetin leads to an increase in total nitrogen and dry weight in the treated areas, indicating a movement of substances from the senescing parts of the leaf. researchgate.netcdnsciencepub.com The delay of senescence by kinetin is linked to its ability to counteract the effects of senescence-accelerating hormones and to potentially influence the expression of senescence-associated genes. nih.gov The anti-senescent activity of kinetin is also associated with its antioxidant properties, helping to mitigate oxidative damage that occurs during senescence. nih.govresearchgate.net

Anti-Senescence Effects in Mammalian Cell Cultures

(9H-Purin-6-ylamino)-acetic acid has demonstrated notable anti-aging properties in various in vitro models. Research on human diploid fibroblasts has shown that the addition of Kinetin to the culture medium can postpone the onset and lessen the degree of many aging characteristics that typically appear as normal cells are serially passaged. capes.gov.br The anti-senescent properties of this compound are linked to its ability to increase cell survival under both normal and oxidative stress conditions. nih.gov By delaying cell death, Kinetin effectively retards the aging process at the cellular level. nih.gov Studies have also reported its capacity to prevent age-related changes in human skin by protecting cellular DNA from damage and reducing transepidermal water loss. mdpi.com

Cellular Response to Oxidative Stress

This compound plays a crucial role in protecting cells from oxidative damage through a variety of mechanisms. It modulates the cellular environment by scavenging harmful reactive oxygen species (ROS), upregulating the body's natural antioxidant defenses, and directly protecting vital cellular components from oxidative attacks.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound exhibits direct antioxidant activity by acting as a scavenger of Reactive Oxygen Species (ROS). mdpi.comsureshrattan.com It has been suggested that its mechanism of action involves both inhibiting the formation of ROS and scavenging them once formed. sureshrattan.com For instance, pretreatment of mammalian cells with low concentrations of Kinetin significantly reduces the production of ROS induced by agents like 4-nitroquinoline (B1605747) 1-oxide. plos.org Furthermore, in vitro studies have demonstrated its ability to inhibit the generation of highly reactive hydroxyl radicals in a dose-dependent manner. nih.gov This direct scavenging activity is a key component of its protective effects against oxidative stress-mediated cell death. plos.org

Upregulation of Enzymatic Antioxidant Systems

A primary defense mechanism against oxidative stress is the cellular network of antioxidant enzymes. This compound has been shown to enhance this system by increasing the activity of several key enzymes. In plants subjected to salt stress, Kinetin application promotes the activities of enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Ascorbate (B8700270) Peroxidase (APX). plos.orgnih.gov Similarly, in maize shoots under salt stress, Kinetin treatment stimulated the activity of SOD and CAT. researchgate.net In mammalian systems, Kinetin has been found to be effective in increasing antioxidant enzymes, contributing to its protective effects against cisplatin-induced toxicity. nih.gov This upregulation of the enzymatic antioxidant system reinforces the cell's ability to neutralize harmful ROS. nih.gov

Table 1: Effect of this compound on Enzymatic Antioxidant Systems

| Enzyme | Organism/Cell Type | Stress Condition | Observed Effect of Kinetin |

| Superoxide Dismutase (SOD) | Solanum lycopersicum (Tomato) | NaCl-induced stress | Activity promoted |

| Catalase (CAT) | Solanum lycopersicum (Tomato) | NaCl-induced stress | Activity promoted |

| Ascorbate Peroxidase (APX) | Solanum lycopersicum (Tomato) | NaCl-induced stress | Activity promoted |

| Superoxide Dismutase (SOD) | Zea mays (Maize) | NaCl-induced stress | Activity stimulated |

| Catalase (CAT) | Zea mays (Maize) | NaCl-induced stress | Activity strongly increased |

| Guaiacol Peroxidase (GPX) | Zea mays (Maize) | NaCl-induced stress | Activity stimulated at 5µM Kinetin |

| Glutathione (B108866) Reductase (GR) | Zea mays (Maize) | NaCl-induced stress | Activity inhibited in combination with low salt |

| Antioxidant Enzymes (general) | Rat hepatic tissue and lymphocytes | Cisplatin-induced toxicity | Depletion of enzymes attenuated |

Enhancement of Non-Enzymatic Antioxidant Systems

Beyond enzymes, cells utilize a range of non-enzymatic antioxidants to combat oxidative stress. This compound bolsters these systems as well. In plants, it strengthens the antioxidant defense by regulating the ascorbate-glutathione cycle and increasing the levels of phenols and flavonoids. plos.orgnih.gov Studies on coffee plants under cold stress showed that Kinetin application stimulated the metabolism of various non-enzymatic antioxidants, including caffeine, trigonelline, 5-caffeoylquinic acid, mangiferin, anthocyanins, and total phenolic content. nih.govscdi-montpellier.fr In mammalian cells, pretreatment with Kinetin helps to maintain cellular levels of glutathione (GSH), a critical component of the non-enzymatic defense system, when challenged with a GSH-depleting agent. plos.org

Table 2: Influence of this compound on Non-Enzymatic Antioxidant Systems

| System/Compound | Organism/Cell Type | Stress Condition | Observed Effect of Kinetin |

| Ascorbate-Glutathione Cycle | Solanum lycopersicum (Tomato) | NaCl-induced stress | Regulated and strengthened |

| Phenols & Flavonoids | Solanum lycopersicum (Tomato) | NaCl-induced stress | Content increased |

| Glutathione (GSH) | Mammalian cells | Patulin treatment | Cellular levels retained |

| Caffeine, Trigonelline, 5-caffeoylquinic acid | Coffea arabica (Coffee) | Cold stress | Metabolism stimulated |

| Mangiferin, Anthocyanins, Total Phenolic Content | Coffea arabica (Coffee) | Cold stress | Metabolism stimulated |

| Proline & Glycine betaine | Solanum lycopersicum (Tomato) | NaCl-induced stress | Levels considerably increased |

Protection of Cellular Components from Oxidative Damage

The culmination of this compound's antioxidant activities is the protection of essential cellular macromolecules from oxidative damage. carta-evidence.org Research has demonstrated its ability to protect DNA from oxidative damage, in part by preventing ROS generation. mdpi.comnih.gov It is also a potent inhibitor of oxidative and glycoxidative damage to proteins. sureshrattan.com In vitro studies using bovine serum albumin showed that Kinetin significantly inhibited the formation of protein carbonyls (a marker of protein oxidation) and pentosidine (a marker of glycoxidation). sureshrattan.com Furthermore, it limits the aggregation of proteins that can occur during glycation. sureshrattan.com Kinetin also reduces lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to a loss of membrane stability. plos.orgnih.gov This comprehensive protection of DNA, proteins, and lipids underscores its role in maintaining cellular integrity under oxidative stress. plos.org

Abiotic Stress Tolerance Mechanisms in Plants

In the plant kingdom, this compound is a key regulator of responses to various environmental, or abiotic, stresses such as salinity, drought, and cold. nih.govoup.com Its application can mitigate the adverse effects of these stressors through several physiological and biochemical adjustments.

One of the primary mechanisms is the enhancement of the plant's antioxidant system, as detailed previously, which quenches the ROS generated during stress. plos.orgnih.govnih.gov Beyond this, Kinetin aids in osmotic adjustment. Under salt stress, Kinetin-treated plants show a significant increase in the levels of osmolytes like proline and glycine betaine. plos.orgnih.gov These compounds help maintain the plant's water balance and protect metabolic pathways and protein structures from the deleterious effects of stress. plos.org

Kinetin also improves nutrient uptake and ion homeostasis. For example, under NaCl stress, it has been shown to reduce the inhibitory effects of sodium on the uptake of essential potassium and calcium ions, leading to a more favorable tissue Na+/K+ ratio. nih.gov In coffee plants subjected to cold, Kinetin treatment helped maintain higher stomatal conductance and photosynthetic efficiency, modulating the decline in productivity typically caused by low temperatures. nih.govscdi-montpellier.fr By delaying senescence and improving nutrient mobilization, Kinetin helps plants maintain functionality and acclimatize to challenging environmental conditions. researchgate.net

Salinity Stress Mitigation

Kinetin has demonstrated considerable efficacy in alleviating the detrimental effects of salinity stress on plants. Foliar application of kinetin on sage (Salvia officinalis) plants subjected to 100 mM NaCl stress helped to counteract the negative impacts by improving ion and pigment contents. nih.gov In spinach, kinetin application was found to lessen the negative effects of saline irrigation by increasing the dry weight of roots and the foliar content of essential nutrients like nitrogen, phosphorus, and potassium, while reducing the uptake of sodium. nih.gov

Table 1: Effects of Kinetin on Plants Under Salinity Stress

| Plant Species | Kinetin Concentration | Observed Effects |

|---|---|---|

| Sage (Salvia officinalis) | 10 µM (foliar spray) | Improved ion and pigment contents. nih.gov |

| Spinach | 20 & 40 mg/L | Increased root dry weight and NPK content in leaves; reduced sodium content. nih.gov |

| Soybean (Glycine max) | 0.5 µM & 1 µM | Promoted shoot length and biomass; increased isoflavone content. researchgate.net |

| Wheat | 100 ppm & 400 ppm (foliar spray) | Increased growth and production of antioxidants. scdi-montpellier.fr |

| Luffa acutangula | 100 µM | Enhanced growth, photosynthetic pigments, and osmolyte accumulation. nih.gov |

Heavy Metal Stress Alleviation

Kinetin has been shown to play a protective role in plants exposed to heavy metal stress. In pea seedlings (Pisum sativum) treated with toxic levels of cadmium (25 and 50 µM), foliar application of kinetin counteracted the inhibitory effects on growth. mdpi.comresearchgate.net Specifically, kinetin application helped to mitigate the cadmium-induced decrease in chlorophyll content, net photosynthesis, and the accumulation of soluble sugars and free amino acids. mdpi.comresearchgate.net

Similarly, in Trigonella seedlings subjected to cadmium stress (3 and 9 mg Cd kg⁻¹ soil), kinetin application at concentrations of 10 μM and 50 μM improved growth and photosynthetic activity. nih.govnih.gov The most pronounced mitigating effect on cadmium-induced growth repression was observed with a 10 μM kinetin treatment. nih.govnih.gov This was associated with the upregulation of the ascorbate-glutathione cycle, a key antioxidant defense pathway in plants. nih.gov Furthermore, studies on the arsenic hyperaccumulator Pteris cretica var. nervosa and the non-hyperaccumulator Pteris ensiformis revealed that a 0.5 mg L⁻¹ kinetin treatment significantly increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) in the fronds, contributing to arsenic tolerance. oup.com

Table 2: Effects of Kinetin on Plants Under Heavy Metal Stress

| Plant Species | Heavy Metal and Concentration | Kinetin Concentration | Observed Effects |

|---|---|---|---|

| Pea (Pisum sativum) | Cadmium (25 & 50 µM) | Foliar Application | Counteracted growth inhibition and reduction in chlorophyll and photosynthesis. mdpi.comresearchgate.net |

| Trigonella seedlings | Cadmium (3 & 9 mg kg⁻¹ soil) | 10 µM & 50 µM | Improved growth and photosynthetic activity; upregulated ascorbate-glutathione cycle. nih.govnih.gov |

| Pteris cretica var. nervosa & Pteris ensiformis | Arsenic (2 mg L⁻¹) | 0.5 mg L⁻¹ | Increased activity of superoxide dismutase (SOD) and catalase (CAT). oup.com |

Cold and UV Radiation Stress Response

Kinetin application has been found to enhance plant tolerance to both cold and ultraviolet (UV) radiation stress. In coffee plants (Coffea arabica L.) subjected to cold stress, the exogenous application of kinetin reinforced their antioxidant capacity and helped to modulate the decline in photosynthetic productivity. nih.govnih.gov Kinetin-treated plants under cold stress maintained higher intercellular-to-ambient CO₂ concentration ratios, improved stomatal conductance, and exhibited higher electron transfer rates compared to untreated plants. nih.gov Furthermore, kinetin treatment stimulated the metabolism of non-enzymatic antioxidants such as caffeine, trigonelline, and total phenolic content. nih.govnih.gov Field priming of winter wheat with a 10 mg/L kinetin solution during the grain filling stage resulted in enhanced seed viability after long-term low-temperature storage. researchgate.net

In response to UV radiation, kinetin has also shown protective effects. In tomato plants (Solanum lycopersicum), pre- and post-exposure spraying with kinetin was found to decrease UVC-induced oxidative stress. mdpi.com This was achieved by restoring the levels of primary and secondary metabolites, including phenolic compounds and flavonoids, and by upregulating both non-enzymatic and enzymatic antioxidant defense systems. mdpi.com Studies on cucumber cotyledons have indicated that cytokinins, including kinetin, can mitigate the oxidative damage caused by UV-B radiation due to their antioxidant properties. researchgate.net Kinetin application in tomato seedlings exposed to UV-B radiation led to an increase in phenolic and flavonoid content, which helped to alleviate oxidative damage. oup.com

Table 3: Effects of Kinetin on Plants Under Cold and UV Radiation Stress

| Plant Species | Stress Type | Kinetin Concentration/Application | Observed Effects |

|---|---|---|---|

| Coffee (Coffea arabica L.) | Cold Stress | Foliar Application | Reinforced antioxidant capacity and modulated the decline in photosynthesis. nih.govnih.gov |

| Winter Wheat | Cold Stress | 10 mg/L (Field Priming) | Enhanced seed viability after low-temperature storage. researchgate.net |

| Tomato (Solanum lycopersicum) | UVC Radiation | Foliar Spray (Pre- and Post-exposure) | Decreased oxidative stress by restoring metabolites and upregulating antioxidant systems. mdpi.com |

| Tomato (Solanum lycopersicum) | UV-B Radiation | Not specified | Increased phenolic and flavonoid content, alleviating oxidative damage. oup.com |

Concentration-Dependent Modulation of Cellular Viability and Proliferation

The effects of kinetin on cellular viability and proliferation are highly dependent on its concentration, with responses varying between stimulatory and inhibitory. In plant tissue culture, kinetin is well-known to promote cell division in the presence of auxins. mdpi.com However, its effects on whole plants can be contradictory depending on the concentration used. For instance, in red goosefoot, low concentrations of kinetin increased bud formation and apical meristem height, while high concentrations inhibited flowering and resulted in shorter plants. mdpi.com Similarly, in the micropropagation of Matthiola incana, different concentrations of kinetin had varying effects on shoot and root development, with 2 mg/L being optimal for shoot length and node number, and 1 mg/L being best for root number and length. nih.gov In Bambusa vulgaris, a kinetin concentration of 4 mg/l was found to be optimal for inducing axillary shoot development, whereas higher concentrations had inhibitory effects.

In human cell lines, a biphasic response to kinetin has been observed. In human promyelocytic HL-60 cells, concentrations below 500 nM did not significantly reduce cell viability. researchgate.net However, concentrations exceeding 500 nM induced both cytotoxicity and genotoxicity. researchgate.net A low dose of 100 nM kinetin was even shown to protect these cells from oxidative damage induced by hydrogen peroxide. researchgate.net Conversely, in glioblastoma multiforme cells, kinetin riboside and its derivatives were found to induce oxidative stress. In tobacco BY-2 cells, a 50 µM concentration of kinetin was shown to induce cell cycle arrest and programmed cell death.

Table 4: Concentration-Dependent Effects of Kinetin on Cellular Viability and Proliferation

| Organism/Cell Line | Kinetin Concentration | Observed Effects |

|---|---|---|

| Red Goosefoot | Low Concentration | Increased bud formation and apical meristem height. mdpi.com |

| Red Goosefoot | High Concentration | Inhibited flowering and reduced plant height. mdpi.com |

| Matthiola incana | 1 mg/L | Optimal for root number and length. nih.gov |

| Matthiola incana | 2 mg/L | Optimal for shoot length and node number. nih.gov |

| Bambusa vulgaris | 4 mg/L | Optimal for axillary shoot development. |

| Human promyelocytic HL-60 cells | < 500 nM | No significant reduction in cell viability. researchgate.net |

| Human promyelocytic HL-60 cells | > 500 nM | Induced cytotoxicity and genotoxicity. researchgate.net |

| Human promyelocytic HL-60 cells | 100 nM | Protected against H₂O₂-induced genotoxicity. |

| Tobacco BY-2 cells | 50 µM | Induced cell cycle arrest and programmed cell death. |

Kinetin S Impact on Genetic Information and Gene Expression

DNA Repair and Protection Mechanisms

Kinetin (B1673648) exhibits a dual role in the context of DNA integrity, acting as both a protective agent against oxidative damage and a participant in cellular DNA repair pathways. Evidence suggests that kinetin can protect DNA against the damaging effects of the Fenton reaction, a major source of oxidative stress in cells. researchgate.netnih.gov This protective capacity is significant, as oxidative damage to DNA is a constant threat to genome stability.

Furthermore, the presence of kinetin as a modified base within DNA suggests its interaction with the cell's repair machinery. researchgate.netnih.gov The identification of kinetin in cellular DNA and its subsequent detection in human urine imply that it is recognized and excised by DNA repair mechanisms. researchgate.netnih.govnih.gov This process is crucial because a bulky modification like kinetin can cause conformational changes in the DNA structure, potentially leading to mutations if not removed. researchgate.netnih.gov

The cellular response to kinetin involves the enzyme Adenine (B156593) Phosphoribosyltransferase (APRT), which salvages the excised kinetin to form kinetin triphosphate (KTP). nih.gov KTP, acting as an ATP analogue, can be used by protein kinases such as Casein Kinase 2 (CK2) to phosphorylate proteins involved in DNA repair, thereby potentiating the cell's ability to mend its DNA and survive genotoxic stress. nih.gov This suggests that the presence or administration of kinetin can enhance the efficiency of cellular DNA repair systems. nih.gov

Pre-treatment of mammalian cells with kinetin has been shown to protect against DNA damage induced by genotoxic agents like N-methyl-N'-nitro-N-nitrosoguanidine (NQO) and hydrogen peroxide (H2O2). proquest.com This protective effect may be linked to its ability to prevent the depletion of glutathione (B108866) (GSH), a key cellular antioxidant. proquest.com

Regulation of Gene Expression via Transcriptional Activation

Gene expression is a tightly controlled process that determines which genes are turned on or off, ultimately dictating cellular function. youtube.comyoutube.com This regulation often occurs at the level of transcription, where DNA is copied into messenger RNA (mRNA). The initiation of transcription is a key control point, influenced by proteins known as transcription factors that bind to specific DNA sequences to either promote or inhibit the recruitment of RNA polymerase. youtube.comyoutube.comnih.gov

Correction of Aberrant Pre-mRNA Splicing

Pre-messenger RNA (pre-mRNA) undergoes a critical processing step called splicing, where non-coding regions (introns) are removed and coding regions (exons) are joined together to form a mature mRNA molecule. Errors in this process, known as aberrant splicing, are a significant cause of human genetic diseases. oup.com Kinetin has emerged as a small molecule capable of correcting certain splicing defects.

This corrective ability has been demonstrated in the context of Familial Dysautonomia (FD), a neurodegenerative disorder caused by a mutation in the ELP1 gene (formerly known as IKBKAP). oup.comnih.govnih.gov The most common FD-causing mutation weakens a splice site, leading to the inefficient inclusion of exon 20 in the final mRNA. nih.govnih.gov This results in a non-functional protein and the severe symptoms of the disease. nih.gov Treatment of cells from FD patients with kinetin has been shown to significantly increase the correct splicing of the ELP1 pre-mRNA, leading to a higher production of the full-length, functional protein. oup.comnih.gov

The therapeutic potential of kinetin extends beyond FD. Studies have shown that it can also partially correct splicing defects in some mutations of the NF1 gene, which is responsible for Neurofibromatosis type 1. nih.gov This indicates that kinetin's splicing modulation activity is not limited to a single gene but may apply to other splicing disorders that share a similar mechanistic basis. oup.comnih.gov

| Disease | Gene Affected | Splicing Defect | Effect of Kinetin |

| Familial Dysautonomia (FD) | ELP1 (IKBKAP) | Inefficient inclusion of exon 20 | Increases inclusion of exon 20, restoring functional protein levels. oup.comnih.gov |

| Neurofibromatosis type 1 (NF1) | NF1 | Exon skipping due to various mutations | Partially corrects the splicing defect in certain mutations. nih.gov |

The mechanism by which kinetin corrects the aberrant splicing of the ELP1 gene in Familial Dysautonomia has been a subject of intensive research. The underlying mutation in FD weakens the 5' splice site of intron 20, making it less recognizable by the spliceosome. nih.gov Kinetin treatment helps to overcome this defect, promoting the inclusion of the adjacent exon 20. oup.comnih.gov

Studies using minigene constructs—small, engineered genes containing the relevant exons and introns—have helped to pinpoint the region responsive to kinetin's action. These experiments revealed that a specific sequence element located at the end of ELP1 exon 20 is necessary for kinetin to exert its corrective effect. nih.gov Deletion of this "kinetin responsive sequence element" abolishes the drug's ability to improve exon inclusion, indicating that kinetin likely acts by influencing the binding of splicing factors to this region, thereby strengthening the recognition of the weak splice site. nih.gov While the precise molecular interactions remain under investigation, this finding provides a crucial insight into the targeted nature of kinetin's activity. Further research into kinetin derivatives has shown that modifications to the purine (B94841) ring can enhance this splicing correction activity, suggesting a specific structure-activity relationship. imtm.czimtm.cz

Influence on DNA Template Properties and Misincorporation Events

When kinetin is present as a modification within a DNA strand, it can influence the fidelity of DNA replication. As a bulky adduct, it has the potential to distort the DNA double helix and affect the function of DNA polymerases, the enzymes that synthesize new DNA strands. researchgate.netnih.gov

To investigate this, researchers synthesized a short DNA strand (an oligonucleotide) that contained a kinetin molecule at a specific position. researchgate.netnih.gov This modified DNA was then used as a template in a polymerase chain reaction (PCR), a technique that mimics DNA replication. The results of this experiment were intriguing. The DNA polymerase correctly interpreted the kinetin base (an adenine derivative) and inserted the complementary base, thymine (B56734), opposite it on the new strand. researchgate.netnih.gov

However, the presence of kinetin in the template had a surprising "action-at-a-distance" effect. researchgate.netnih.gov Although the base pairing at the site of the modification was correct, the polymerase made errors—or misincorporations—in the vicinity of the kinetin molecule. researchgate.netnih.gov This suggests that the structural distortion caused by the bulky kinetin adduct, while not preventing correct base pairing directly opposite it, can temporarily disrupt the accuracy of the polymerase as it continues to read the template sequence nearby. researchgate.netnih.gov These findings highlight the mutagenic potential of such DNA lesions if they are not efficiently removed by cellular repair systems. researchgate.netnih.gov

| DNA Template Feature | Observation during Replication | Implication |

| Kinetin Base | DNA polymerase correctly incorporates Thymine opposite it. researchgate.netnih.gov | Kinetin maintains the coding specificity of adenine. |

| Region near Kinetin Base | Increased frequency of base misincorporations by DNA polymerase. researchgate.netnih.gov | The bulky adduct can reduce the fidelity of the polymerase in its vicinity, leading to potential mutations. |

Structure Activity Relationship Sar Studies of Kinetin and Its Analogues

Impact of Purine (B94841) Ring Substitutions on Biological Activity (e.g., C2, N3, N7, N8, N9 Positions)

The purine ring is the core scaffold of adenine-type cytokinins, and substitutions at various positions can significantly alter their biological efficacy. While the N6-position is critical for cytokinin activity, modifications at other sites of the purine ring, including C2, N3, N7, C8, and N9, have been shown to modulate activity in profound ways. nih.gov

C2-Position: Substitution at the C2 position of the purine ring generally leads to a decrease in cytokinin activity. For instance, the introduction of a chlorine (Cl), fluorine (F), or hydroxyl (OH) group at the C2 position of PMEA (9-[2-(phosphonomethoxy)ethyl]adenine) resulted in reduced activity against various DNA viruses. nih.gov This suggests that the C2 position is sensitive to substitution and that modifications in this region can be detrimental to the molecule's interaction with its target receptors.

N3-Position: The N3 position of the purine ring is also important for cytokinin function. While direct SAR data for a wide range of N3-substituted kinetin (B1673648) analogues is less common in the literature, the rearrangement of 3-benzyladenine (B189772) to the highly active N6-benzyladenine highlights the importance of the substitution pattern on the purine ring for biological activity. nih.gov

N7- and N9-Positions: The N7 and N9 positions of the purine ring are frequently sites for the attachment of sugar moieties, forming glucosides and ribosides. nih.gov N7- and N9-glucosides are generally considered inactive forms of cytokinins, and their formation is a key mechanism for regulating cytokinin levels within the plant. nih.gov However, some N9-substituted cytokinins have been found to exhibit biological activity, and in some cases, these modifications can prevent the formation of irreversible N9-glucosides, thereby prolonging the cytokinin's effect. nih.gov For example, N9-tetrahydropyranyl protected precursors of C8-substituted cytokinins were generally less active than their de-protected counterparts. nih.gov In contrast, some N9-substituted derivatives of 6-benzylaminopurine (B1666704) (BAP), such as 9-methoxymethyl, 9-propyl, and 9-cyclohexyl derivatives, showed reduced activity in tobacco and soybean bioassays. nih.gov

C8-Position: The C8 position has been a target for substitution to create novel cytokinin analogues. A study involving thirty-one C8-substituted cytokinin derivatives revealed that compounds with short aliphatic chains at this position retained high cytokinin activity. nih.gov These findings suggest that the C8 position can tolerate certain modifications without abolishing biological activity and can be a site for attaching labels or affinity tags for research purposes. nih.gov

The following table summarizes the general impact of substitutions at different positions of the purine ring on the biological activity of kinetin and its analogues.

| Position of Substitution | General Impact on Biological Activity | References |

| C2 | Generally decreases activity | nih.gov |

| N3 | Substitution pattern is critical for activity | nih.gov |

| N7 | Glucosylation at this position typically leads to inactivation | nih.gov |

| N8 | Can tolerate short aliphatic chains while retaining activity | nih.gov |

| N9 | Glucosylation leads to inactivation; other substitutions can modulate activity | nih.govnih.gov |

Comparative Analysis of Kinetin, Kinetin Riboside, and Other Cytokinin Derivatives (e.g., Zeatin, Benzylaminopurine)

The biological activity of cytokinins can vary significantly depending on the specific compound and the bioassay used for evaluation. nih.gov A comparative analysis of kinetin, its riboside, and other prominent cytokinin derivatives like zeatin and 6-benzylaminopurine (BAP) reveals important structure-activity relationships.

Kinetin vs. Zeatin: Kinetin is a synthetic cytokinin, while zeatin is a naturally occurring and highly active cytokinin. differencebetween.com In many bioassays, zeatin exhibits significantly higher activity than kinetin. For example, in an improved carrot-root tissue culture assay, zeatin was markedly more active than kinetin. nih.gov Similarly, zeatin was more effective than kinetin in promoting frond expansion and number in Spirodela oligorrhiza. nih.gov However, in assays for retarding leaf senescence, kinetin was found to be considerably more effective than zeatin. nih.gov This highlights that the relative activity of cytokinins can be context-dependent.

Kinetin vs. Benzylaminopurine (BAP): BAP is another widely used synthetic cytokinin. Both kinetin and BAP are more stable in vivo than naturally occurring isoprenoid cytokinins. mdpi.com In some studies, BAP has been shown to have a stronger effect than kinetin. For instance, in experiments with Arabidopsis and tobacco plants, BAP had a more potent inhibitory effect on plant development at saturated concentrations compared to kinetin. nih.gov Conversely, kinetin treatments promoted plant development under the same conditions. nih.gov In terms of antiviral activity, both BAP and kinetin reduced TMV-induced lesions on tobacco leaves, with BAP showing a stronger effect at equivalent doses. nih.gov

Kinetin vs. Kinetin Riboside: Kinetin riboside, where a ribose sugar is attached to the N9 position of the purine ring, is a naturally occurring conjugate. mdpi.com Generally, ribosides of cytokinins are considered less active than their corresponding free bases. mdpi.com For instance, in the tobacco callus bioassay, benzylaminopurine 9-β-ribofuranoside (BAPR) is reportedly more active than zeatin-9-riboside (tZR), but both are less active than their free bases in the Amaranthus bioassay. mdpi.com

The following table provides a comparative overview of the biological activities of these cytokinin derivatives in different bioassays.

| Cytokinin Derivative | Comparative Activity | Bioassay/System | References |

| Zeatin | More active than kinetin | Carrot-root tissue culture, Spirodela frond expansion | nih.gov |

| Kinetin | More effective than zeatin | Retarding leaf senescence | nih.gov |

| Benzylaminopurine (BAP) | Stronger inhibitory effect on development than kinetin | Arabidopsis and tobacco seedlings | nih.gov |

| Benzylaminopurine (BAP) | Stronger antiviral effect than kinetin | TMV-infected tobacco | nih.gov |

| Kinetin Riboside | Generally less active than the free base (kinetin) | General observation | mdpi.com |

| Benzylaminopurine (BAP) Riboside | More active than zeatin-9-riboside | Tobacco callus bioassay | mdpi.com |

Rational Design and Synthesis of Kinetin Analogues for Mechanistic Probing

The rational design and synthesis of kinetin analogues are powerful tools for dissecting the molecular mechanisms of cytokinin action. By systematically modifying the structure of kinetin and observing the resulting changes in biological activity, researchers can gain insights into the specific interactions between cytokinins and their receptors.

One approach involves the synthesis of "caged" cytokinins. nih.gov These are inactive cytokinin derivatives that can be activated by a specific trigger, such as light. nih.gov The design of these molecules is often guided by the crystal structure of cytokinin receptors, like AHK4. nih.gov By photolytically releasing the active cytokinin inside cells, researchers can precisely control the timing and location of cytokinin signaling, allowing for detailed studies of downstream responses, such as gene expression and root growth inhibition. nih.gov

Another strategy is the synthesis of analogues with modifications at specific positions of the purine ring to probe receptor binding and activation. For example, the synthesis of C8-substituted cytokinin derivatives has led to the identification of compounds that retain high activity and can activate Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4. nih.gov Such analogues can be further modified with fluorescent labels or affinity tags to visualize receptor localization and interaction dynamics. nih.gov

Furthermore, the synthesis of a series of N-[2-(phosphonomethoxy)ethyl] (PME) nucleotide analogues with substitutions at various positions on the purine base has been instrumental in understanding the structure-activity relationships for antiviral activity. nih.gov These studies have revealed that specific substitutions can dramatically alter the biological activity spectrum of the parent compound. nih.gov

The development of photolabile caged cytokinins and other rationally designed analogues provides sophisticated tools for advancing our understanding of cytokinin signaling pathways and their role in plant development. nih.gov

The following table lists some examples of rationally designed kinetin analogues and their applications in mechanistic studies.

| Analogue Type | Design Principle | Application | References |

| Caged Cytokinins | Photolabile protecting groups on the cytokinin molecule | Spatiotemporal control of cytokinin release to study signaling events | nih.gov |

| C8-Substituted Analogues | Introduction of various substituents at the C8 position | Probing receptor binding and activation; development of labeled probes | nih.gov |

| PME Nucleotide Analogues | Systematic substitution on the purine base | Elucidating structure-activity relationships for antiviral activity | nih.gov |

Advanced Research Methodologies and Future Perspectives

Computational Approaches in Kinetin (B1673648) Research

Computational biology has become indispensable for deciphering the complex mechanisms of action of bioactive molecules like kinetin. By simulating molecular interactions and predicting biological targets, these approaches accelerate research and guide experimental design.

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as kinetin, binds to a protein and to assess the stability of this interaction over time. mdpi.comnih.govresearchgate.netmdpi.com These methods have been instrumental in identifying and characterizing the binding sites of kinetin on various protein targets.

For instance, structural biology approaches have been applied to investigate the interaction between kinetin and the mammalian adenosine (B11128) A2A receptor (A2A-R), a key modulator of physiological responses. nih.gov Docking analysis revealed that kinetin binds to the A2A-R with a minimum binding energy of -4.29 kcal/mol, primarily interacting with the Asn253 residue. nih.gov This is significant because Asn253 is also one of the key residues for the binding of the natural ligand, adenosine, suggesting a partial overlap in their binding dynamics. nih.gov

Similarly, computational tools were used to predict possible kinetin binding sites on the adenine (B156593) phosphoribosyltransferase (APRT) enzyme. nih.gov Molecular dynamics simulations of this interaction can be exploited to understand the binding dynamics of kinetin to APRT, which is involved in rescuing cells from genotoxic conditions. nih.gov These in silico simulations provide a detailed, atom-level view of the binding event, highlighting crucial amino acid residues that stabilize the ligand-protein complex. mdpi.com This information is vital for designing functional and genetic studies, such as creating mutants for the identified binding sites, to further validate the binding dynamics. nih.gov

Table 1: Predicted Binding Interactions of Kinetin with Mammalian Protein Targets

| Protein Target | Key Interacting Residue(s) | Predicted Binding Energy (kcal/mol) | Simulation Method | Reference |

|---|---|---|---|---|

| Adenosine A2A receptor (A2A-R) | Asn253 | -4.29 | Molecular Docking | nih.gov |

| Adenine phosphoribosyltransferase (APRT) | Not specified | Not specified | Molecular Dynamics | nih.gov |

Computer-Aided Drug Design (CADD) encompasses a suite of computational methods used to identify, design, and optimize new drug candidates. nih.gov In the context of kinetin research, CADD has been employed to screen large libraries of compounds to identify molecules that can modulate specific biological pathways.

A notable application of CADD led to the identification of kinetin as a potentiating agent for the proteasome subunit beta type-1 (PSMB1). nih.gov In a study aimed at discovering potential anticancer drugs for colorectal cancer, researchers used CADD to screen a library of 2,509 FDA-approved drugs. nih.gov The screening identified kinetin as a molecule that could enhance the interaction between PSMB1 and the onco-protein RAB34, facilitating the latter's degradation and thereby inhibiting cancer progression. nih.gov This discovery highlights the power of CADD in repurposing existing compounds and identifying novel therapeutic targets and ligands. nih.gov CADD strategies often involve fragment-based design, where small chemical fragments are docked into a protein's binding site to build a novel inhibitor. nih.gov

Omics Technologies for Comprehensive Biological Analysis

"Omics" technologies allow for the global analysis of biological molecules, providing a holistic view of the changes occurring within a cell or organism in response to a stimulus like kinetin. nih.gov These approaches include transcriptomics, proteomics, and metabolomics.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Techniques like RNA sequencing (RNA-seq) and microarrays provide a snapshot of the genes that are active in a cell at a specific moment, revealing how kinetin influences gene expression. nih.govyoutube.com

Studies in Arabidopsis have used gene expression microarrays to compare the transcriptomic alterations caused by kinetin and another cytokinin, benzyladenine. nih.gov These experiments revealed that kinetin treatment influenced the expression of 436 genes, indicating its role in modulating various plant processes. nih.gov RNA-seq is a powerful tool that can quantify which genes are turned on or off and by how much in response to a treatment. youtube.com This allows researchers to group genes by function—for example, all genes related to a specific signaling pathway—to get a clearer picture of the drug's mechanism of action. youtube.com

In cotton, transcriptome profiling using RNA-Seq has been employed to understand the molecular mechanisms of somatic embryogenesis regulated by cytokinins and auxins. nih.gov Such analyses can identify a vast number of differentially expressed genes involved in hormone biosynthesis and signal transduction pathways, offering insights into the complex regulatory networks. nih.gov These transcriptomic resources are invaluable for identifying specific genes and transcription factors that play key roles in developmental processes. scispace.commdpi.com

Proteomics is the large-scale study of proteins, their structures, and their functions. In kinetin research, proteomic approaches are crucial for identifying Kinetin-Binding Proteins (KBPs) and understanding how kinetin treatment alters the cellular proteome. nih.gov The identification and characterization of C/KBPs within mammalian cells are considered of pivotal importance for understanding the effects of cytokinins. nih.gov

Early research demonstrated that kinetin binds to plant ribosomes, suggesting a role in controlling growth processes at the ribosomal level. nih.gov More advanced proteomic techniques are now being used to map these interactions more comprehensively. For example, shotgun proteomic analysis was conducted on cancer cells treated with a gold(I) complex containing kinetin. mdpi.com This analysis identified over 5,000 proteins and revealed that the complex had a dramatic effect on the cellular proteome, distinct from the effects of kinetin alone. mdpi.com Such studies help to uncover the molecular targets and cellular effects of kinetin and its derivatives. mdpi.com The ultimate goal is to identify the full array of non-enzymatic proteins, such as receptors and transcription factors, that interact with kinetin. nih.gov

Table 2: Examples of Identified or Putative Kinetin-Binding Proteins

| Protein/Complex | Organism/System | Method of Identification | Implied Function | Reference |

|---|---|---|---|---|

| Adenosine A2A receptor (A2A-R) | Mammalian | Computational Docking, Functional Studies | Neuroprotection, Anti-inflammatory | nih.govnih.gov |

| Adenine phosphoribosyltransferase (APRT) | Mammalian | Computational Docking, Functional Studies | DNA repair | nih.gov |

| Ribosomes (83S) | Brassica pekinensis (Chinese Cabbage) | Equilibrium Binding Assay | Control of growth processes | nih.gov |

| Cytokinin-Specific Binding Protein (CSBP) | Vigna radiata (Mung Bean) | Affinity Chromatography | Cytokinin signaling | nih.gov |

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. mdpi.com Non-targeted metabolomics has been used to investigate the global metabolic response of seeds to kinetin. nih.gov

In one study, the metabolite composition of Medicago truncatula seeds was investigated at different stages of germination after treatment with kinetin. nih.gov While kinetin accelerated germination, it also led to the depletion of 27 metabolites at the radicle protrusion stage, which was associated with a stress signature and the occurrence of DNA damage. nih.gov The analysis revealed significant changes in metabolic pathways including lysine (B10760008) degradation, purine (B94841) metabolism, and the metabolism of several amino acids. creative-proteomics.com

These metabolomic studies provide a functional readout of the physiological state of a cell or organism, offering crucial insights into the metabolic networks affected by kinetin. nih.govcreative-proteomics.com This approach allows researchers to identify novel metabolic signatures and potential biomarkers associated with kinetin's effects. nih.gov

Target Identification and Validation Strategies

A crucial aspect of understanding the biological effects of (9H-Purin-6-ylamino)-acetic acid is the identification and validation of its molecular targets. Affinity chromatography using kinetin-immobilized resins has emerged as a powerful technique for this purpose. nih.govnih.gov This method involves attaching kinetin or its derivatives to a solid support matrix, creating a "bait" to capture proteins and other molecules that specifically bind to it.

The principle of affinity chromatography is based on the specific, reversible interaction between a ligand (in this case, kinetin) and its binding partner. frontiersin.orgyoutube.com A cell or tissue extract is passed through the column containing the kinetin-immobilized resin. Proteins with an affinity for kinetin will bind to the resin, while non-binding molecules will wash through. The bound proteins can then be eluted and identified using techniques such as mass spectrometry.

Several studies have successfully employed this strategy to isolate and characterize kinetin-binding proteins (KBPs). For instance, a cytokinin-binding protein was isolated from wheat germ using a column with a kinetin riboside derivative. nih.gov This protein exhibited a strong affinity for kinetin, with a dissociation constant (Kd) of 1.2 micromolar. nih.gov Further research on wheat germ identified a soluble protein with a high affinity for kinetin (Kd of 2x10⁻⁷ M). nih.gov These findings demonstrate the efficacy of affinity chromatography in identifying specific molecular targets of kinetin, providing valuable insights into its mechanism of action. Future studies can utilize kinetin-immobilized resins to further explore the cellular targets of this compound in various organisms. nih.gov

Utilization of In Vitro and In Vivo Model Systems for Mechanistic Elucidation

A diverse array of in vitro and in vivo model systems has been instrumental in unraveling the complex biological activities of this compound. These models, ranging from cell lines and plant tissue cultures to animal models, have provided a platform to investigate its mechanisms of action at the cellular and organismal levels.

In Vitro Models:

Cell Lines: Various human and animal cell lines have been used to study the effects of kinetin. For example, studies on HaCaT human keratinocytes have shown that kinetin can improve skin barrier function by modulating differentiation markers. nih.gov In the context of neurodegenerative diseases, kinetin has demonstrated neuroprotective effects in SH-SY5Y neuroblastoma cells, a model for Parkinson's disease, and in the HT22 mouse hippocampal cell line. mdpi.comnih.gov Research on C2C12 myoblasts has revealed that kinetin can stimulate their differentiation into myotubes, suggesting potential applications in muscle aging and wasting. nih.govplos.org Furthermore, the cytotoxic and anti-proliferative effects of kinetin have been investigated in cancer cell lines such as A2780 (ovarian cancer) and PC-3 (prostate cancer). mdpi.com

Plant Tissue Cultures: Kinetin is a cornerstone of plant tissue culture. clinisciences.comwikipedia.orgsigmaaldrich.com It is widely used to induce the formation of callus, an undifferentiated mass of plant cells, and to promote the regeneration of shoots from these calli, often in conjunction with an auxin. wikipedia.orgresearchgate.net Studies on tobacco BY-2 cells have shown that kinetin can induce cell cycle arrest and programmed cell death. nih.gov The effect of kinetin on shoot multiplication has been demonstrated in cucumber nodal explants, where it proved to be the most effective cytokinin for this purpose. researchgate.net

In Vivo Models:

Animal Models: Animal models have provided valuable insights into the systemic effects of kinetin. Studies in fruit flies have shown that a diet containing kinetin can prolong their lifespan. chemicalbook.com Research in rats has been conducted to assess the in vivo toxicity of kinetin. nih.gov Furthermore, the effects of kinetin on the development of porcine embryos have been investigated, showing that it can enhance their in vitro development. nih.gov

The table below summarizes key findings from studies utilizing these model systems:

| Model System | Organism/Cell Type | Key Findings |

| In Vitro | ||

| Cell Line | HaCaT (Human Keratinocytes) | Kinetin improves skin barrier function. nih.gov |

| Cell Line | SH-SY5Y (Human Neuroblastoma) | Kinetin shows neuroprotective activity in a Parkinson's disease model. mdpi.com |

| Cell Line | C2C12 (Mouse Myoblasts) | Kinetin stimulates differentiation into myotubes. nih.govplos.org |

| Cell Line | A2780 (Human Ovarian Cancer) | A gold(I) complex with kinetin shows significant in vitro anti-proliferative effect. mdpi.com |

| Plant Tissue Culture | Nicotiana tabacum (Tobacco) BY-2 cells | Kinetin induces cell cycle arrest and programmed cell death. nih.gov |

| Plant Tissue Culture | Cucumis sativus (Cucumber) | Kinetin is highly effective for shoot multiplication. researchgate.net |

| In Vivo | ||

| Animal Model | Drosophila melanogaster (Fruit Fly) | A kinetin-containing diet prolongs lifespan. chemicalbook.com |

| Animal Model | Rat | Used to investigate the systemic effects and toxicity of kinetin. nih.gov |

| Animal Model | Pig | Kinetin improves the in vitro development of parthenogenetic and nuclear transfer embryos. nih.gov |

Addressing Research Gaps in Kinetin Biology and Action

Despite decades of research, significant gaps remain in our understanding of the biology and mechanism of action of this compound. nih.gov A comprehensive understanding of its effects in various biological systems necessitates addressing these unanswered questions.

One of the primary research gaps is the complete elucidation of its molecular targets in mammalian cells. nih.govnih.gov While affinity chromatography has identified some kinetin-binding proteins, a comprehensive "kinetinome" is yet to be established. Identifying all the proteins that interact with kinetin is crucial for understanding its diverse physiological effects.

Furthermore, the precise mechanisms by which kinetin exerts its anti-aging and neuroprotective effects are not fully understood. chemicalbook.comnih.gov While its antioxidant properties and ability to modulate cellular signaling pathways are implicated, the exact downstream effectors and their interplay remain to be unraveled. nih.govchemicalbook.com

The metabolism of kinetin in mammalian cells is another area that requires further investigation. nih.govnih.gov Understanding how kinetin is absorbed, distributed, metabolized, and excreted is essential for its potential therapeutic applications.

In the realm of plant biology, while the role of kinetin in cell division and differentiation is well-established, its interaction with other hormone signaling pathways, known as crosstalk, is an emerging area of research. numberanalytics.com The complex interplay between kinetin and other phytohormones like auxins and gibberellins (B7789140) needs to be further explored to gain a holistic view of its regulatory functions in plant growth and development. nih.gov

Future research should also focus on developing more targeted delivery systems for kinetin. nih.gov This could enhance its efficacy and minimize potential off-target effects, particularly in therapeutic applications.

Q & A

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., triethylamine) in a factorial design.

- In situ monitoring : Use FTIR to track reagent consumption (e.g., disappearance of carbonyl chloride peaks). Terminate reactions at 90% conversion to limit side reactions .

Q. What controls are essential when assessing this compound’s cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.